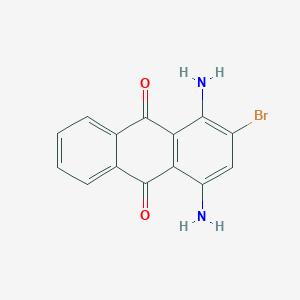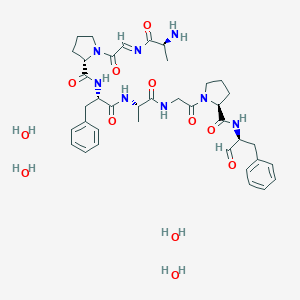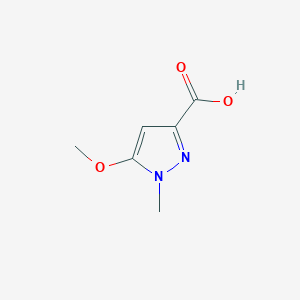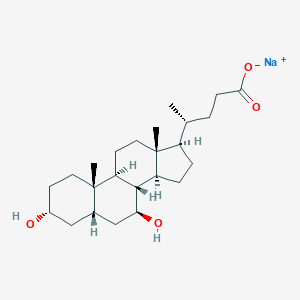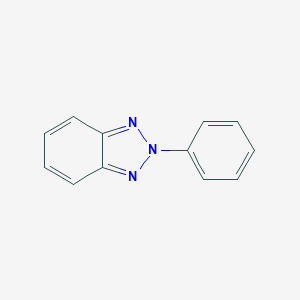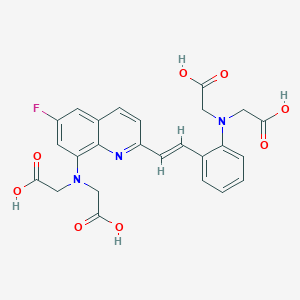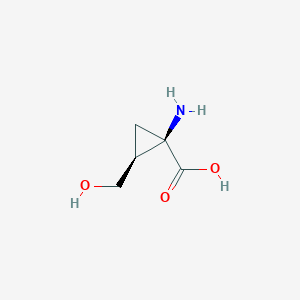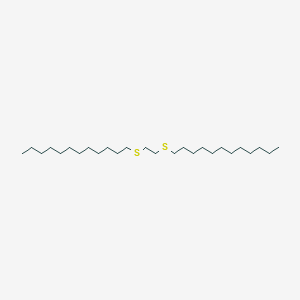
ML115
描述
ML115 is a potent and selective activator of the signal transducer and activator of transcription 3 (STAT3). It has an effective concentration (EC50) of 2.0 nanomolar and is inactive against the related signal transducer and activator of transcription 1 (STAT1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) anti-targets . This compound is primarily used in scientific research to study the STAT3 signaling pathway.
准备方法
合成路线和反应条件: ML115的合成涉及信号转导子和转录激活因子的分子探针的形成。 该化合物具有322.74克/摩尔的分子量和C15H15ClN2O4的分子式 。 制备储备溶液通常包括将化合物溶解在二甲基亚砜 (DMSO) 中,浓度为20毫克/毫升,并使用超声波和加热至60摄氏度以增强溶解度 .
工业生产方法: this compound的工业生产方法没有得到广泛的记录,因为它主要用于研究目的。 该化合物可用于各种实验室使用量,其储存条件包括在4摄氏度下避光保存,或在溶剂中于-80摄氏度下保存最多六个月 .
化学反应分析
反应类型: ML115会发生各种化学反应,包括氧化、还原和取代。该化合物的反应性受其官能团的影响,例如芳环上的氯和甲氧基基团。
常用试剂和条件: 与this compound反应中常用的试剂包括氧化剂、还原剂和用于取代反应的亲核试剂。这些反应的条件根据所需的结果而有所不同,但通常涉及标准实验室技术,例如回流、搅拌和温度控制。
形成的主要产物: 涉及this compound的反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化反应可能会产生氧化衍生物,而取代反应会导致氯或甲氧基基团被其他官能团取代。
科学研究应用
ML115由于其选择性激活STAT3通路而被广泛用于科学研究。它的一些应用包括:
作用机制
ML115通过选择性激活STAT3通路发挥作用。该化合物与STAT3蛋白结合,促进其磷酸化和随后的二聚化。 激活的STAT3二聚体然后转移到细胞核中,在那里它们与特定的DNA序列结合并调节参与细胞生长、存活和分化的靶基因的转录 .
相似化合物的比较
ML115在其对STAT3激活的高选择性方面是独一无二的,对相关靶标(如STAT1和NFκB)的活性最小 。类似的化合物包括:
AS2863619: 另一种具有类似选择性和效力的STAT3激活剂.
This compound因其高效力和选择性而脱颖而出,使其成为研究STAT3通路及其在各种生物学过程中的作用的宝贵工具。
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWABCRYNLCXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ML115?
A: this compound is a highly selective inhibitor of matrix metalloproteinase-2 (MMP-2). [] While the exact mechanism is still under investigation, research suggests that this compound prevents the binding of MMP-2 to its substrates, thereby inhibiting its activity. []
Q2: What is the significance of MMP-2 inhibition in the context of cancer research?
A: MMP-2 plays a crucial role in tumor progression and metastasis. It is involved in the degradation of the extracellular matrix, allowing cancer cells to invade surrounding tissues and spread to distant sites. [] Inhibiting MMP-2 with compounds like this compound is a potential therapeutic strategy for controlling cancer progression. []
Q3: What specific role does MMP-2 play in prostate cancer dormancy and reawakening?
A: Research indicates that MMP-2 is involved in both the entry and exit of prostate cancer cells from a dormant state. [] During dormancy induction, MMP-2 expression facilitates the formation and survival of dormant cell clusters. [] Conversely, MMP-2 activity is upregulated during the reawakening of dormant prostate cancer cells, suggesting a role in promoting their transition back to a proliferative state. []
Q4: How was the role of this compound in prostate cancer dormancy investigated in vitro?
A: Researchers developed an in vitro model of prostate cancer dormancy using specific cell lines cultured under conditions that mimic the dormant state. [] Treatment with this compound was shown to prevent the reawakening of these dormant cells without impacting cell viability. [] This suggests that this compound could potentially inhibit the progression of dormant prostate cancer cells to a more aggressive state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



